molecular formula C18H23N3O4S B2682273 N-(3-methylbutyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 688054-17-3

N-(3-methylbutyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Cat. No.: B2682273
CAS No.: 688054-17-3
M. Wt: 377.46
InChI Key: WKMIYQXADBPXHP-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a useful research compound. Its molecular formula is C18H23N3O4S and its molecular weight is 377.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Quinazoline derivatives have been investigated for their antimicrobial activities. Studies on methylsulfanyl-triazoloquinazoline derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger (Al-Salahi et al., 2013). This suggests a potential for developing new antimicrobial agents from quinazoline derivatives.

Anticancer Activity

Quinazoline derivatives have shown promise in anticancer research. Novel 3-benzyl-4(3H)quinazolinone analogues were synthesized and evaluated for their in vitro antitumor activity, demonstrating broad-spectrum antitumor activity and selective activities toward various cancer cell lines (Al-Suwaidan et al., 2016). Another study discovered selective histone deacetylase 6 inhibitors using quinazoline as the cap, showing potent anticancer effects in vitro and in vivo, indicating potential for cancer treatment (Yang et al., 2016).

Anti-inflammatory Activity

Research into quinazolin-4-one derivatives has revealed their potential anti-inflammatory properties. Compounds synthesized in studies have exhibited significant anti-inflammatory activity, suggesting their use in developing new anti-inflammatory drugs (Kumar & Rajput, 2009).

Antiviral Activity

Quinazoline derivatives have been explored for their antiviral activities as well. The synthesis of (quinazolin-4-ylamino)methyl-phosphonates through microwave irradiation showed that some of the synthesized compounds displayed weak to good anti-Tobacco mosaic virus (TMV) activity (Luo et al., 2012), indicating a potential route for the development of new antiviral agents.

Properties

IUPAC Name

N-(3-methylbutyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-11(2)5-6-19-16(22)4-3-7-21-17(23)12-8-14-15(25-10-24-14)9-13(12)20-18(21)26/h8-9,11H,3-7,10H2,1-2H3,(H,19,22)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMIYQXADBPXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.